molecular formula C16H17NO3 B2543560 Ethyl 4-[(2-hydroxybenzyl)amino]benzoate CAS No. 199190-52-8

Ethyl 4-[(2-hydroxybenzyl)amino]benzoate

Cat. No.: B2543560
CAS No.: 199190-52-8
M. Wt: 271.316
InChI Key: GCPABNQXOKQIPU-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-hydroxybenzyl)amino]benzoate is a chemical compound with the molecular formula C16H17NO3. It is a Schiff base, which is a type of compound typically formed by the condensation of an amine with an aldehyde or ketone.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-[(2-hydroxybenzyl)amino]benzoate can be synthesized through a reduction reaction. A typical synthetic route involves the reduction of (E)-ethyl 4-[(2-hydroxybenzylidene)amino]benzoate using sodium borohydride (NaBH4) in ethanol. The reaction is carried out by dissolving the precursor compound in ethanol and adding an excess of sodium borohydride. The mixture is stirred until the yellow color disappears, indicating the completion of the reduction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2-hydroxybenzyl)amino]benzoate can undergo various chemical reactions, including:

    Reduction: As mentioned, the compound can be synthesized through the reduction of its Schiff base precursor.

    Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group.

    Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes.

Common Reagents and Conditions

    Reduction: Sodium borohydride (NaBH4) in ethanol.

    Substitution: Various nucleophiles under appropriate conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction yields this compound, while oxidation could yield corresponding ketones or aldehydes.

Scientific Research Applications

Ethyl 4-[(2-hydroxybenzyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[(2-hydroxybenzyl)amino]benzoate involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to form stable complexes with metal ions and its potential to act as a ligand in coordination chemistry. These interactions can influence biological processes, such as enzyme activity and cellular signaling pathways .

Comparison with Similar Compounds

Ethyl 4-[(2-hydroxybenzyl)amino]benzoate can be compared with other similar compounds, such as:

    Ethyl 4-[(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate: Another Schiff base with similar structural features but different substituents.

    Ethyl 4-[(2-chlorobenzyl)amino]benzoate: A compound with a chlorine substituent, which may exhibit different chemical and biological properties.

    Ethyl 4-[(2-furoylamino)benzoate: A compound with a furoyl group, which can affect its reactivity and applications.

Properties

IUPAC Name

ethyl 4-[(2-hydroxyphenyl)methylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-2-20-16(19)12-7-9-14(10-8-12)17-11-13-5-3-4-6-15(13)18/h3-10,17-18H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPABNQXOKQIPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NCC2=CC=CC=C2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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